3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride
CAS No.:
Cat. No.: VC18127789
Molecular Formula: C9H6ClFN2O2S
Molecular Weight: 260.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6ClFN2O2S |
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Molecular Weight | 260.67 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride |
Standard InChI | InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) |
Standard InChI Key | IYOSSSJMUJNAMF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)Cl)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is C₉H₅ClFN₂O₂S, with a molecular weight of 260.67 g/mol. The compound’s structure comprises:
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A pyrazole ring (C₃H₂N₂) serving as the core heterocycle.
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A 4-fluorophenyl group (-C₆H₄F) attached to the pyrazole’s 1-position.
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A sulfonyl chloride (-SO₂Cl) moiety at the 4-position.
The SMILES notation for this compound is FC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl
, reflecting its substitution pattern. Key spectroscopic features include:
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IR: Strong absorption bands at 1365 cm⁻¹ and 1172 cm⁻¹ for asymmetric and symmetric S=O stretching, respectively.
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¹H NMR: Aromatic protons of the fluorophenyl group resonate as a doublet at δ 7.8–7.9 ppm (J = 8.5 Hz), while pyrazole protons appear as singlets at δ 8.2–8.4 ppm .
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¹³C NMR: The sulfonyl carbon appears at δ 120–125 ppm, and the fluorinated aromatic carbons show characteristic coupling (J = 245 Hz for C-F).
Property | Value |
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Molecular Formula | C₉H₅ClFN₂O₂S |
Molecular Weight | 260.67 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride |
CAS Number | Not yet assigned |
Synthesis and Optimization
The synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically follows a two-step protocol derived from analogous pyrazole sulfonyl chlorides :
Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole
4-Fluorophenylhydrazine undergoes cyclocondensation with a β-diketone or β-ketoester under acidic conditions. For example, reaction with ethyl acetoacetate in ethanol catalyzed by HCl yields 1-(4-fluorophenyl)-1H-pyrazole with moderate efficiency (60–70% yield) .
Step 2: Sulfonation with Chlorosulfonic Acid
The pyrazole intermediate is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2–4 hours. This electrophilic aromatic substitution introduces the sulfonyl chloride group regioselectively at the 4-position due to the directing effects of the pyrazole nitrogen atoms. The crude product is purified via recrystallization from dichloromethane/hexane, achieving >90% purity .
Critical Reaction Parameters:
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Temperature control (<10°C) minimizes side reactions such as over-sulfonation.
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Stoichiometric excess of chlorosulfonic acid (1.2–1.5 equivalents) ensures complete conversion.
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride to sulfonic acid.
Reactivity and Derivative Formation
The sulfonyl chloride group’s electrophilicity enables diverse nucleophilic substitutions, forming derivatives critical for pharmaceutical applications :
Sulfonamide Formation
Reaction with primary or secondary amines (e.g., methylamine, piperidine) in dichloromethane at room temperature yields sulfonamides:
Yields exceed 85% when using tertiary amine bases (e.g., triethylamine) to scavenge HCl.
Sulfonate Ester Synthesis
Treatment with alcohols (e.g., methanol, benzyl alcohol) in the presence of pyridine generates sulfonate esters:
Bulkier alcohols require elevated temperatures (40–60°C) for complete reaction .
Cross-Coupling Reactions
The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in THF/water. This modifies the aromatic moiety while retaining the sulfonyl chloride functionality .
Applications in Drug Discovery
Pyrazole sulfonyl chlorides are key intermediates in developing bioactive molecules:
Antimicrobial Agents
Derivatives of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride exhibit potent activity against Staphylococcus aureus (MIC = 2–4 μg/mL) and Escherichia coli (MIC = 4–8 μg/mL) . The fluorine atom enhances membrane permeability, while the sulfonamide group disrupts bacterial folate synthesis.
COX-2 Inhibitors
Sulfonamide derivatives demonstrate selective COX-2 inhibition (IC₅₀ = 0.02–0.04 μM), outperforming celecoxib in vitro . Molecular docking studies suggest the fluorophenyl group occupies the COX-2 hydrophobic pocket, improving binding affinity .
Anticancer Candidates
In MCF-7 breast cancer cells, sulfonate esters derived from this compound induce apoptosis via caspase-3 activation (EC₅₀ = 12.5 μM) . The sulfonyl group enhances solubility, facilitating cellular uptake.
Industrial and Regulatory Landscape
No patents specifically claim 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride, but its structural analogs are protected under broad claims for sulfonamide therapeutics . Regulatory data (GHS classification):
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Hazard Statements: H314 (Causes severe skin burns and eye damage).
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Precautionary Measures: P280 (Wear protective gloves/eye protection).
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